molecular formula C18H18FN5O7 B12095214 2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine

2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine

Cat. No.: B12095214
M. Wt: 435.4 g/mol
InChI Key: XUQAGOPCIUTOKD-UHFFFAOYSA-N
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Description

2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine is a nucleoside analog with significant potential in antiviral research. This compound has shown promise in inhibiting the propagation of viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Its molecular formula is C18H18FN5O7, and it has a molecular weight of 435.36 g/mol.

Preparation Methods

The synthesis of 2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine involves multiple steps. One common synthetic route includes the reaction of 2-fluoro-6-chloropurine with 2-(4-nitrophenyl)ethanol under specific conditions to yield the desired product. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, followed by purification steps to isolate the final compound.

Chemical Reactions Analysis

2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and nitro groups, using reagents like sodium methoxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its antiviral properties, particularly against HSV and HIV.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for viral infections.

    Industry: It is utilized in the development of antiviral drugs and as a reagent in various chemical processes.

Mechanism of Action

As a nucleoside analog, 2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine exerts its effects by inhibiting viral RNA synthesis. The compound is converted to its active form by ribonucleoside kinases, which then incorporates into the viral RNA, leading to chain termination and inhibition of viral replication. This mechanism is particularly effective against viruses that rely on RNA synthesis for propagation.

Comparison with Similar Compounds

2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine is unique due to its specific structural modifications, which enhance its antiviral properties. Similar compounds include:

  • 2-Fluoro-9-(beta-D-ribofuranosyl)-6-[2-(4-nitrophenyl)ethoxy]-9H-purine
  • 2-Fluoro-O6-(p-nitrophenylethyl)-9-b-D-ribofuranosyl)purine
  • (2R,3R,4S,5R)-2-{2-Fluoro-6-[2-(4-nitrophenyl)-ethoxy]-purin-9-yl}-5-hydroxymethyl-tetrahydro-furan-3,4-diol

These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture, which can influence their biological activity and chemical reactivity.

Properties

Molecular Formula

C18H18FN5O7

Molecular Weight

435.4 g/mol

IUPAC Name

2-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C18H18FN5O7/c19-18-21-15-12(20-8-23(15)17-14(27)13(26)11(7-25)31-17)16(22-18)30-6-5-9-1-3-10(4-2-9)24(28)29/h1-4,8,11,13-14,17,25-27H,5-7H2

InChI Key

XUQAGOPCIUTOKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCOC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)F)[N+](=O)[O-]

Origin of Product

United States

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